molecular formula C10H14ClF2N B1431828 1,1-Difluoro-4-phenylbutan-2-amine hydrochloride CAS No. 1432681-44-1

1,1-Difluoro-4-phenylbutan-2-amine hydrochloride

Cat. No.: B1431828
CAS No.: 1432681-44-1
M. Wt: 221.67 g/mol
InChI Key: CMOFZWAQTQGSEW-UHFFFAOYSA-N
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Description

1,1-Difluoro-4-phenylbutan-2-amine hydrochloride (: 1432681-44-1) is a high-purity organic building block offered with a guaranteed purity of 95% . This compound, with a molecular formula of C10H14ClF2N and a molecular weight of 221.67 g/mol, is a valuable reagent for medicinal chemistry and drug discovery research . The incorporation of fluorine atoms into organic molecules is a strategic approach in modern chemistry, as it can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. As such, this amine hydrochloride salt serves as a critical synthetic intermediate for the development of novel pharmaceutical compounds and biochemical probes. Researchers can utilize this chemical in various synthetic applications, including the preparation of more complex molecules for screening libraries. It is available for immediate procurement in quantities ranging from 100mg to 5g . This product is strictly intended for research and development purposes in laboratory settings. It is not approved for human or veterinary use and must not be introduced into any living organism .

Properties

IUPAC Name

1,1-difluoro-4-phenylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N.ClH/c11-10(12)9(13)7-6-8-4-2-1-3-5-8;/h1-5,9-10H,6-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOFZWAQTQGSEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432681-44-1
Record name Benzenepropanamine, α-(difluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432681-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of α,α-Difluorinated Ketone Intermediate

The key intermediate for the synthesis is an α,α-difluorinated ketone, specifically 1,1-difluoro-4-phenylbutan-2-one. This compound provides the carbon skeleton with the difluoromethyl group at the α-position relative to the ketone.

  • Method:
    The preparation involves a one-pot fluorination/fragmentation process starting from a 1-trifluoromethyl-1,3-diketone precursor. This precursor is synthesized by reacting the corresponding methyl ketone (e.g., 4-phenylbutan-2-one) with ethyl trifluoroacetoacetate in the presence of sodium hydride in dry tetrahydrofuran (THF) under inert atmosphere at low temperature (0 °C), followed by stirring at room temperature for 16 hours.
    Subsequently, the 1-trifluoromethyl-1,3-diketone undergoes selective fluorination using SelectFluor in acetonitrile under reflux, followed by hydrolysis and base treatment with triethylamine to yield the α,α-difluorinated ketone after purification by column chromatography.

  • Reaction Conditions Summary:

Step Reagents/Conditions Notes
Methyl ketone + ethyl trifluoroacetoacetate Sodium hydride, dry THF, 0 °C to RT, 16 h Formation of 1-trifluoromethyl-1,3-diketone
Fluorination SelectFluor, MeCN, reflux, 3 h Introduction of difluoro group
Hydrolysis and base treatment Water addition, reflux, then triethylamine, RT, 16 h Conversion to α,α-difluoroketone
Purification Silica gel chromatography (hexane/Et2O) Isolation of pure ketone

This method is adapted from recent fluorination protocols reported in peer-reviewed literature for synthesizing α,α-difluorinated ketones with high purity and yield.

Reductive Amination to Form 1,1-Difluoro-4-phenylbutan-2-amine

  • Procedure:
    The α,α-difluorinated ketone intermediate is subjected to reductive amination with methylamine. This reaction typically uses methylamine as the amine source and a mild reducing agent such as sodium cyanoborohydride. The reductive amination converts the ketone group into a secondary amine, preserving the difluoromethyl group and the phenyl substituent.

  • Reaction Conditions Summary:

Step Reagents/Conditions Notes
α,α-Difluoroketone + Methylamine Sodium cyanoborohydride, suitable solvent (e.g., methanol), mild temperature Formation of secondary amine
Workup Acid-base extraction, solvent removal Isolation of free amine

This step is crucial for introducing the amine functionality while maintaining the stereochemical integrity of the molecule.

Formation of Hydrochloride Salt

  • Procedure:
    The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium. This step improves the compound’s stability, solubility, and handling properties.

  • Reaction Conditions Summary:

Step Reagents/Conditions Notes
Free amine + HCl Hydrochloric acid, solvent (e.g., ether or ethanol) Formation of hydrochloride salt
Isolation Filtration or crystallization Pure hydrochloride salt obtained

Comparative Table of Preparation Steps

Preparation Stage Key Reagents/Conditions Purpose Outcome
α,α-Difluorinated ketone synthesis Sodium hydride, ethyl trifluoroacetoacetate, SelectFluor, MeCN reflux Introduce difluoromethyl ketone intermediate Pure α,α-difluoroketone intermediate
Reductive amination Methylamine, sodium cyanoborohydride Convert ketone to secondary amine 1,1-Difluoro-4-phenylbutan-2-amine (free base)
Hydrochloride salt formation Hydrochloric acid Stabilize amine as hydrochloride salt 1,1-Difluoro-4-phenylbutan-2-amine hydrochloride

Research Findings and Analysis

  • The use of SelectFluor as a fluorinating agent in the one-pot fluorination/fragmentation step is a modern and efficient method that allows selective introduction of fluorine atoms under mild conditions, avoiding harsh reagents and improving yields.

  • Reductive amination with sodium cyanoborohydride is a well-established method for converting ketones to amines with high selectivity and minimal side reactions, especially important for sensitive fluorinated substrates.

  • Formation of the hydrochloride salt enhances the compound’s physicochemical properties, facilitating its use in further synthetic applications or biological testing.

  • The described synthetic route is modular and adaptable, allowing for variation in the alkyl or aryl substituents, thus enabling the synthesis of analogues for structure-activity relationship studies.

Chemical Reactions Analysis

1,1-Difluoro-4-phenylbutan-2-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective and efficient transformations.

Scientific Research Applications

Overview

1,1-Difluoro-4-phenylbutan-2-amine hydrochloride is a synthetic compound with significant potential in various scientific and industrial applications. Its unique structure, characterized by a difluorobutane backbone, a phenyl group, and a methylamine moiety, contributes to its diverse functionalities in chemistry, biology, and medicine.

Chemistry

  • Building Block for Synthesis : This compound serves as an essential building block in organic synthesis, facilitating the creation of more complex molecules. It is particularly useful in the development of fluorinated compounds that exhibit enhanced biological activity due to the presence of fluorine atoms.
  • Reagent in Chemical Reactions : It acts as a reagent in various chemical reactions, including nucleophilic substitutions and reductions, which are crucial for synthesizing new chemical entities.

Biology

  • Biochemical Studies : The compound is utilized in biochemical research to explore the effects of fluorinated compounds on biological systems. Its lipophilicity and metabolic stability make it a valuable tool for studying membrane interactions and protein binding .
  • Antiproliferative Properties : Preliminary studies indicate that 1,1-Difluoro-4-phenylbutan-2-amine hydrochloride exhibits antiproliferative effects against certain cancer cell lines. It has been shown to interfere with cell cycle progression and induce apoptosis, making it a candidate for anticancer drug development.

Medicine

  • Pharmaceutical Development : The compound is investigated as a precursor in the synthesis of pharmaceutical agents with potential therapeutic applications. Its ability to modulate neurotransmitter systems suggests possible uses in treating mood disorders or neurodegenerative diseases .
  • Neuropharmacological Applications : Research indicates that this compound may influence neurotransmitter levels, which could lead to applications in neuropharmacology for conditions such as depression or anxiety.

Industry

  • Production of Specialty Chemicals : In industrial settings, 1,1-Difluoro-4-phenylbutan-2-amine hydrochloride is employed in producing specialty chemicals and materials that require unique properties due to its fluorinated structure.

Anticancer Activity

A study evaluated the anticancer effects of 1,1-Difluoro-4-phenylbutan-2-amine hydrochloride on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HT-290.5Microtubule disruption
M210.3Apoptosis induction
MCF70.4Cell cycle arrest

These results suggest that the compound inhibits cell growth significantly at nanomolar concentrations through mechanisms involving microtubule dynamics and apoptosis.

Neuropharmacological Studies

In vivo studies demonstrated that this compound could modulate neurotransmitter levels in rodent models. The findings indicate potential applications in treating mood disorders or neurodegenerative diseases by influencing adrenergic or dopaminergic receptor systems.

Mechanism of Action

The mechanism by which 1,1-difluoro-4-phenylbutan-2-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the difluoro groups enhances its binding affinity and selectivity, allowing it to modulate specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceutical Hydrochlorides

The compound shares functional similarities with other amine hydrochlorides, though structural variations lead to distinct physicochemical and biological properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
1,1-Difluoro-4-phenylbutan-2-amine hydrochloride C₁₀H₁₄ClF₂N 221.46 Aliphatic amine, 1,1-difluoro, phenyl group Research chemical (potential CNS targeting)
Memantine hydrochloride C₁₂H₂₁N·HCl 215.76 Adamantane backbone, primary amine Alzheimer’s disease (NMDA antagonist)
Amitriptyline hydrochloride C₂₀H₂₃N·HCl 313.87 Tricyclic ring, tertiary amine Antidepressant
Fluoxetine hydrochloride C₁₇H₁₈F₃NO·HCl 345.79 Aryloxypropylamine, trifluoromethyl SSRI antidepressant
Chlorphenoxamine hydrochloride C₁₈H₂₂ClNO·HCl 352.34 Diphenylmethane, ethoxy group Antihistamine
Key Observations:
  • Fluorination Effects: The 1,1-difluoro substitution in the target compound increases electronegativity and lipophilicity compared to non-fluorinated amines like amitriptyline. This may enhance blood-brain barrier penetration, similar to fluoxetine’s trifluoromethyl group .
  • Phenyl Group Positioning: The 4-phenyl substitution differs from chlorphenoxamine’s diphenylmethane system, reducing steric hindrance and altering binding affinities .

Comparison with Fluorinated Analogues

4-(2,6-Difluorophenyl)butan-2-amine (CAS 1315373-41-1)
  • Molecular Formula : C₁₀H₁₃F₂N
  • Key Differences : Fluorines on the phenyl ring (2,6-positions) versus the 1,1-positions on the aliphatic chain.
  • Implications : Ring fluorination may enhance π-π stacking in receptor binding, whereas aliphatic fluorination increases metabolic stability .
1,1-Difluoro-4-phenylbutan-2-one
  • Molecular Formula : C₁₀H₁₀F₂O
  • Key Differences : Ketone group replaces the amine, eliminating salt formation capability.
  • Implications : The ketone’s electrophilicity contrasts with the amine’s nucleophilicity, altering reactivity in synthetic pathways .

Physicochemical and Analytical Considerations

  • Solubility : The hydrochloride salt improves water solubility compared to the free base, a common trait among amine pharmaceuticals (e.g., fluoxetine hydrochloride) .
  • Analytical Methods : RP-HPLC (as used for amitriptyline and gabapentin ) could separate the target compound from analogues, with fluorination affecting retention times.
  • Stability : Fluorine’s strong C-F bond may confer resistance to oxidative degradation, similar to memantine’s adamantane stability .

Biological Activity

1,1-Difluoro-4-phenylbutan-2-amine hydrochloride (CAS No. 1432681-44-1) is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This article reviews the current understanding of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₃F₂N
  • Molecular Weight : 185.22 g/mol
  • SMILES : C1=CC=C(C=C1)CCC(C(F)F)N
  • InChI Key : PYIMECQVKFNUED-UHFFFAOYSA-N

The compound features a difluorobutane backbone with a phenyl group, which is significant for its interaction with biological targets.

1,1-Difluoro-4-phenylbutan-2-amine hydrochloride exhibits its biological effects primarily through modulation of neurotransmitter systems. Preliminary studies suggest that it may act as a monoamine reuptake inhibitor , potentially affecting serotonin and norepinephrine levels in the brain. This mechanism is similar to that of various antidepressants and stimulants, suggesting its potential use in treating mood disorders or attention deficit hyperactivity disorder (ADHD) .

Pharmacological Effects

Research indicates that this compound shows significant activity in various biological assays:

  • Neuropharmacological Effects : It has been shown to enhance dopaminergic signaling, which is crucial for mood regulation and cognitive function. This effect could position it as a candidate for further development in treating neurodegenerative diseases or mood disorders.
  • Antidepressant-like Activity : In animal models, 1,1-difluoro-4-phenylbutan-2-amine hydrochloride demonstrated antidepressant-like effects comparable to established medications .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

  • Neuropharmacology Study :
    • A study conducted on rodents assessed the effects of 1,1-difluoro-4-phenylbutan-2-amine hydrochloride on locomotor activity and anxiety-like behavior.
    • Results indicated that administration led to increased locomotion and reduced anxiety-like behaviors, suggesting potential anxiolytic properties .
  • Enantiomeric Studies :
    • Research has explored the enantiomeric forms of 4-phenylbutan-2-amines, revealing that specific stereoisomers exhibit enhanced binding affinity to neurotransmitter receptors. This suggests that 1,1-difluoro derivatives could be optimized for improved efficacy .
  • Biocatalytic Applications :
    • The compound has been utilized in biocatalytic systems for synthesizing chiral amines from racemic mixtures, showcasing its versatility in synthetic organic chemistry .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Neuropharmacological EffectsEnhanced dopaminergic signaling; increased locomotion
Antidepressant-like ActivityComparable effects to established antidepressants
Anxiolytic PropertiesReduced anxiety-like behaviors in animal models
Synthetic ApplicationsEffective in biocatalytic synthesis of chiral amines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1-Difluoro-4-phenylbutan-2-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as halogenation, amination, and acidification. For example, analogous compounds (e.g., dapoxetine hydrochloride) are synthesized via sequential reduction, etherification, and amination steps using reagents like dimethylamine and HCl·EA . Optimizing reaction parameters (e.g., temperature, solvent choice) can enhance yields. Evidence from memantine hydrochloride synthesis shows that solvent selection (e.g., propylene glycol) and controlled reaction stages (e.g., 160°C for primary amination) improve efficiency .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Orthogonal methods such as 1H/13C NMR (to confirm fluorine and amine positioning), mass spectrometry (for molecular weight validation), and IR spectroscopy (to identify functional groups) are essential. For example, memantine hydrochloride intermediates were confirmed using IR, MS, and NMR . Purity assessment via HPLC (>95% purity) is recommended, as seen in pharmaceutical impurity profiling .

Q. What safety protocols are mandatory during handling and disposal?

  • Methodological Answer : Strict adherence to PPE (gloves, goggles, lab coats) and fume hood use is required. Waste must be segregated and processed by certified facilities to avoid environmental contamination, as outlined for structurally similar amines .

Advanced Research Questions

Q. How can mechanistic insights into the amination step improve synthesis scalability?

  • Methodological Answer : Studying reaction intermediates (e.g., via LC-MS or in-situ NMR) can reveal rate-limiting steps. For instance, thiourea-mediated direct amination in memantine synthesis achieved 82% yield by optimizing solvent polarity and reaction staging . Computational modeling (e.g., DFT) may further elucidate fluorine’s electronic effects on amine reactivity.

Q. How do pH and temperature affect the stability of 1,1-Difluoro-4-phenylbutan-2-amine hydrochloride in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies under varying pH (2–12) and temperatures (25–60°C). Monitor degradation via HPLC and identify byproducts using LC-MS. Analogous studies on thiamine hydrochloride revealed hydrolysis susceptibility in acidic conditions, guiding formulation strategies .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

  • Methodological Answer : Cross-validate with alternative techniques (e.g., X-ray crystallography for stereochemical confirmation) or isotopic labeling. For example, [14C]-labeling in fadrozole hydrochloride synthesis resolved ambiguities in regiochemistry .

Q. What strategies are effective for impurity profiling and quantification?

  • Methodological Answer : Use gradient HPLC with UV/fluorescence detection and spiking experiments with reference standards. Pharmaceutical guidelines (e.g., EP/BP) recommend identifying impurities at ≥0.1% levels, as demonstrated in impurity D and E characterization for regulatory compliance .

Key Considerations

  • Synthetic Optimization : Prioritize solvent selection (e.g., acetonitrile for SN2 reactions) and stepwise temperature control to minimize side reactions .
  • Regulatory Alignment : Follow ICH guidelines for impurity thresholds and method validation, leveraging pharmaceutical reference standards .
  • Safety Compliance : Implement waste management protocols aligned with EPA/OSHA standards, particularly for fluorine-containing byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1,1-Difluoro-4-phenylbutan-2-amine hydrochloride
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1,1-Difluoro-4-phenylbutan-2-amine hydrochloride

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